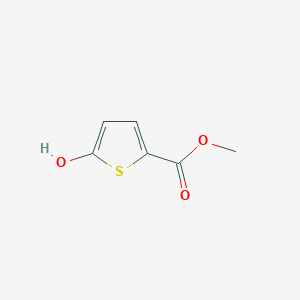

Methyl 5-hydroxythiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-hydroxythiophene-2-carboxylate is an organic compound with the molecular formula C6H6O3S. It belongs to the class of heterocyclic compounds known as thiophenes, which are characterized by a five-membered ring containing one sulfur atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 5-hydroxythiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol . This method yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates in moderate to high yields.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 5-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.

Major Products:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or nitrated thiophene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 5-hydroxythiophene-2-carboxylate exhibits potential as an antimicrobial and anticancer agent. Its derivatives have shown efficacy against various bacterial strains and cancer cell lines, making it a candidate for drug development.

- Antimicrobial Activity : Studies indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with low minimum inhibitory concentrations (MIC) .

- Anticancer Properties : Research has highlighted its potential to induce apoptosis in cancer cells. A study reported that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines, suggesting its utility in cancer therapeutics .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic semiconductors. Its ability to form π-extended systems allows for the design of materials used in organic solar cells and light-emitting diodes (LEDs).

- Photovoltaic Devices : this compound can be incorporated into the active layers of solar cells, enhancing their efficiency due to its electron-rich nature .

Material Science

In material chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its derivatives are being explored for use in advanced materials with specific electronic or optical properties.

- Dye Sensitizers : The compound can function as a dye sensitizer in photothermal therapies, where it absorbs light and converts it into heat to target cancerous tissues .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. Results showed substantial inhibition zones, confirming its potential as a new antibiotic agent.

Case Study 2: Antioxidant Activity

In vitro experiments demonstrated that this compound effectively scavenges free radicals, reducing oxidative stress markers in cellular models. This property is particularly relevant for developing treatments for oxidative stress-related diseases .

Case Study 3: Anti-inflammatory Effects

Research investigating the anti-inflammatory properties of this compound revealed its ability to downregulate pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage models stimulated by lipopolysaccharides (LPS) . This suggests therapeutic applications in inflammatory conditions such as arthritis.

Mécanisme D'action

The mechanism of action of methyl 5-hydroxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and carboxylate groups play crucial roles in its reactivity and interactions with other molecules. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Methyl 5-hydroxythiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds have similar structures but differ in the substitution pattern on the thiophene ring.

Thiophene-2-carboxylate derivatives: These compounds lack the hydroxyl group, which affects their reactivity and applications.

Thiophene-3-carboxylate derivatives: These compounds have the carboxylate group at a different position on the thiophene ring, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

Methyl 5-hydroxythiophene-2-carboxylate (MHTC) is a compound with significant potential in various biological applications, primarily due to its structural characteristics and the presence of functional groups that facilitate interactions with biological systems. This article explores the biological activity of MHTC, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by empirical data and case studies.

Chemical Structure and Properties

MHTC is characterized by a thiophene ring substituted with a hydroxyl group at the 5-position and a carboxylate group at the 2-position. Its molecular formula is C7H8O3, with a molecular weight of approximately 158.18 g/mol. The compound appears as a white to light yellow crystalline powder, with a melting point ranging from 38 to 43 °C, and exhibits limited solubility in water but higher solubility in organic solvents.

Anti-inflammatory Properties

Research has indicated that MHTC possesses anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines. For instance, MHTC was shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

MHTC exhibits notable antimicrobial activity against various bacterial strains. Studies have reported its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were determined through serial dilution assays, highlighting MHTC's potential as a therapeutic agent against bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Properties

The anticancer potential of MHTC has been explored through various studies focusing on its effects on different cancer cell lines. Notably, MHTC has shown cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

In one study, MHTC treatment resulted in a significant reduction in cell viability at concentrations above 50 µM, with IC50 values calculated for both cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 45 |

| A549 | 55 |

The biological activity of MHTC can be attributed to its ability to interact with specific molecular targets within cells. Its hydroxyl group may facilitate hydrogen bonding with receptor sites or enzymes involved in inflammatory pathways or microbial resistance mechanisms. Additionally, the carboxylate group enhances its solubility in biological systems, promoting better absorption and bioavailability .

Case Studies

- Anti-inflammatory Study : In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, MHTC significantly reduced inflammatory markers compared to untreated controls. This study suggests that MHTC could serve as a lead compound for developing new anti-inflammatory drugs.

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of MHTC against standard antibiotics. Results indicated that MHTC had comparable efficacy to conventional treatments for certain bacterial infections, indicating its potential as an alternative therapeutic agent .

- Cancer Cell Line Research : A detailed examination of MHTC's effects on cancer cell lines revealed that it induces apoptosis through the intrinsic pathway, activating caspases and leading to cell death. This finding positions MHTC as a promising candidate for further development in cancer therapeutics .

Propriétés

IUPAC Name |

methyl 5-hydroxythiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c1-9-6(8)4-2-3-5(7)10-4/h2-3,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLNWXSFQZMWPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.